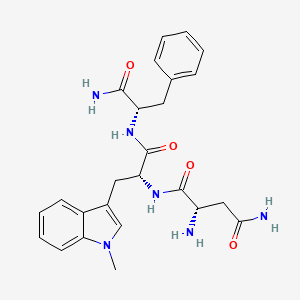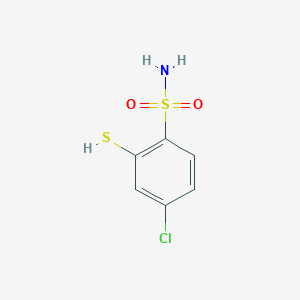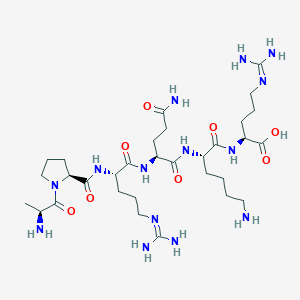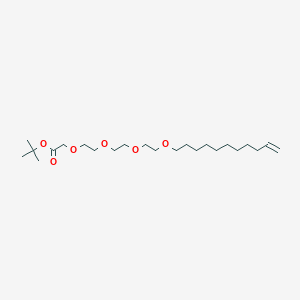
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is a complex peptide compound that combines several amino acids, including phenylalanine, asparagine, and tryptophan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc). The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where enzymes like α-amino acid ester acyl transferase are used to catalyze the formation of peptide bonds. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
化学反応の分析
Types of Reactions
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- has several applications in scientific research:
Chemistry: Used as a chiral selector in chromatography.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and as an anticancer agent.
Industry: Utilized in the production of sweeteners like aspartame.
作用機序
The mechanism of action of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- involves its interaction with specific molecular targets and pathways. For instance, phenylalanine is a precursor for neurotransmitters like dopamine and norepinephrine, which play crucial roles in mood regulation and cognitive functions . Asparagine is involved in protein synthesis and metabolic control .
類似化合物との比較
Similar Compounds
L-Phenylalaninamide: A simpler compound used as a chiral selector.
L-aspartyl-L-phenylalanine: Known for its use in the production of aspartame.
N-α-(substituted L-aspartyl, L-ornithyl, or L-lysyl)-N-methyl-N-(phenylmethyl)-L-phenylalaninamides: Studied as neurokinin antagonists.
Uniqueness
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is unique due to its complex structure, which combines multiple amino acids, each contributing to its diverse range of applications and mechanisms of action.
特性
CAS番号 |
805247-92-1 |
|---|---|
分子式 |
C25H30N6O4 |
分子量 |
478.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1-methylindol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C25H30N6O4/c1-31-14-16(17-9-5-6-10-21(17)31)12-20(30-24(34)18(26)13-22(27)32)25(35)29-19(23(28)33)11-15-7-3-2-4-8-15/h2-10,14,18-20H,11-13,26H2,1H3,(H2,27,32)(H2,28,33)(H,29,35)(H,30,34)/t18-,19-,20+/m0/s1 |
InChIキー |
NJYRICDSJRNDPH-SLFFLAALSA-N |
異性体SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B12522467.png)
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)

![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)


![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)

![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)

![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)

![3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one](/img/structure/B12522526.png)
![1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522536.png)
